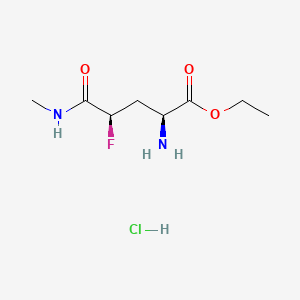
rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans (Rac-PAc) is a chiral, non-racemic acyclic compound that has been studied for its applications in the synthesis of various compounds, as well as its biochemical and physiological effects. Rac-PAc has been widely researched for its potential uses in medicinal chemistry, pharmaceuticals, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been used as a chiral ligand in a variety of reactions, including asymmetric hydrogenation and isomerization. It has also been used as a chiral catalyst in a range of reactions, including the synthesis of enantiomerically pure compounds. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has also been used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been used in the synthesis of a variety of peptides, proteins, and other biologically active molecules.
Wirkmechanismus
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans acts as a chiral ligand, modulating the reactivity of certain metal catalysts in asymmetric reactions. It has been found to be an effective ligand for rhodium-based catalysts, as well as chiral titanium complexes. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been found to be a strong electron-withdrawing group, which increases the reactivity of the metal catalyst and enables the enantioselective addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans have not yet been studied in detail. However, it is known that rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans is a chiral ligand, and thus it is likely to interact with proteins and other biomolecules. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans has been found to be a strong electron-withdrawing group, and thus it is likely to interact with proteins and other biomolecules in a manner similar to other electron-withdrawing groups.
Vorteile Und Einschränkungen Für Laborexperimente
The use of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans in laboratory experiments has several advantages. It is a chiral, non-racemic compound, which makes it ideal for use in asymmetric reactions. It is also inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans is a strong electron-withdrawing group, which can lead to undesirable side reactions. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The future directions for rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans are numerous. It could be used as a chiral ligand in a variety of reactions, including asymmetric hydrogenation and isomerization. It could also be used as a chiral catalyst in a range of reactions, including the synthesis of enantiomerically pure compounds. rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans could also be used in the synthesis of drugs, such as the antifungal drug itraconazole. In addition, rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans could be used in the synthesis of a variety of peptides, proteins, and other biologically active molecules. Finally, further research could be conducted to investigate the biochemical and physiological effects of rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans.
Synthesemethoden
Rac-(2R,3R)-3-phenyl-1-(prop-2-enoyl)azetidine-2-carboxylic acid, trans can be synthesized by a variety of methods. One common synthesis method involves the addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid. This reaction is catalyzed by a rhodium-based catalyst, and the product is then purified by crystallization. Other methods of synthesis include the use of a chiral Lewis acid, such as a chiral titanium complex, to catalyze the enantioselective addition of a prop-2-enoyl group to a 3-phenyl-azetidine-2-carboxylic acid.
Eigenschaften
IUPAC Name |
(2S,3S)-3-phenyl-1-prop-2-enoylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(15)14-8-10(12(14)13(16)17)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZIWOOCDIVIBF-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)


![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)


![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
